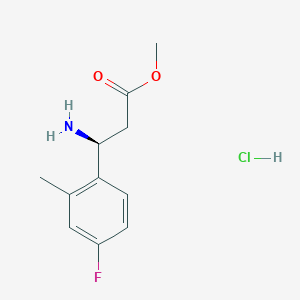

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl typically involves the reaction of 4-fluoro-2-methylphenol with appropriate reagents to introduce the amino and ester functional groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, adhering to stringent safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-Fluoro-2-methylphenol: A related compound with similar structural features.

2-fluoro-4-methylphenol: Another structurally similar compound with different functional groups.

Uniqueness

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C12H16ClFNO2

- Molecular Weight : 247.69 g/mol

- CAS Number : 1391522-38-5

This compound exhibits its biological effects primarily through modulation of specific molecular pathways. Research indicates that compounds with fluorinated aromatic rings often demonstrate enhanced interaction with biological targets, affecting various signaling pathways such as those involved in cancer proliferation and inflammation.

Biological Activity

-

Anticancer Activity :

- Preliminary studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, where it exhibited significant inhibitory effects comparable to established chemotherapeutics like cisplatin and 5-fluorouracil .

- Anti-inflammatory Properties :

- Mechanistic Insights :

Table 1: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 10.5 | |

| Cytotoxicity | HepG2 | 12.3 | |

| Anti-inflammatory | RAW 264.7 | 15.0 |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | Observed Effect |

|---|---|---|

| This compound | Anticancer | Significant inhibition |

| Variants with different fluorine substitutions | Varies | Altered potency |

Case Studies

-

Study on Anticancer Efficacy :

A study involving the treatment of HepG2 cells with this compound showed a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent . -

Inflammation Model :

In a model of acute inflammation using RAW 264.7 macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its utility in inflammatory diseases .

Properties

Molecular Formula |

C11H15ClFNO2 |

|---|---|

Molecular Weight |

247.69 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-7-5-8(12)3-4-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |

InChI Key |

IIGBHDFYAWTEFE-PPHPATTJSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H](CC(=O)OC)N.Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(CC(=O)OC)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.